![molecular formula C10H11N B14653801 1-Phenyl-1-azaspiro[2.2]pentane CAS No. 42540-58-9](/img/structure/B14653801.png)
1-Phenyl-1-azaspiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-azaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within a small ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-azaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-azaspiro[2.2]pentane-1-carboxylic acid chloride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1-azaspiro[2
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1-azaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Applications De Recherche Scientifique
1-Phenyl-1-azaspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism by which 1-Phenyl-1-azaspiro[2.2]pentane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
- 1,2-Diphenyl-1-azaspiro[2.2]pentane
- 2-Phenyl-1-azaspiro[2.2]pent-1-ene
Comparison: 1-Phenyl-1-azaspiro[2.2]pentane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Propriétés
Numéro CAS |
42540-58-9 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-phenyl-1-azaspiro[2.2]pentane |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)11-8-10(11)6-7-10/h1-5H,6-8H2 |
Clé InChI |
QAPYKORSNDWWSM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


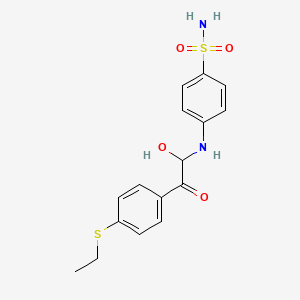

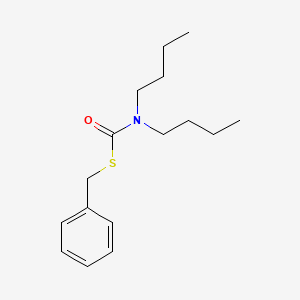
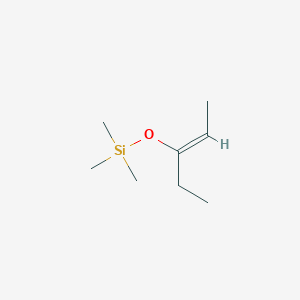

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
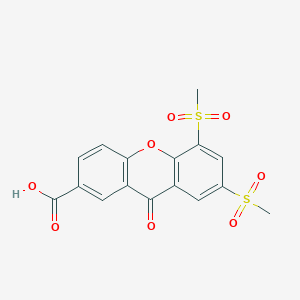
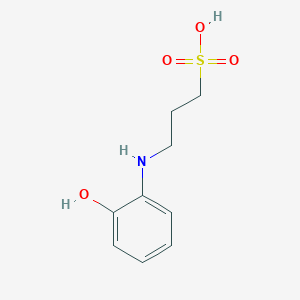
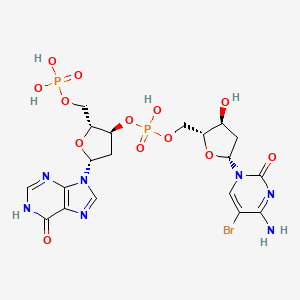
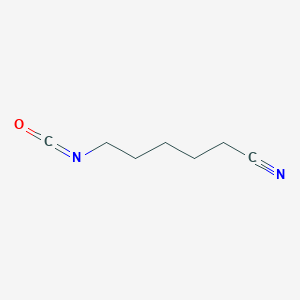
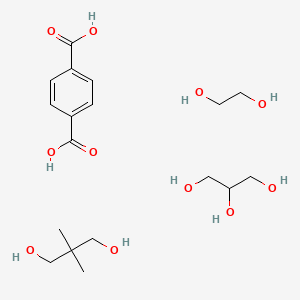
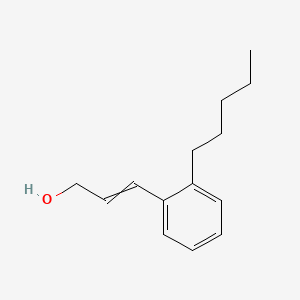
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
